Cas no 178357-84-1 (D-Tyrosine,N-methyl-)
D-Tyrosine,N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- D-Tyrosine,N-methyl-
- Deoxyepinephrine hydrochloride
- N-Me-D-Tyr-OH
- 3,4-di
- 3,4-Dihydroxyphenylethylmethylamine hydrochloride
- 4-(2-Methylamino-aethyl)-brenzcatechin, Hydrochlorid
- 4-(2-Methylaminoethyl)pyrocatechol hydrochloride
- 4-(2-methylamino-ethyl)-pyrocatechol, hydrochloride
- D-methyltyrosine
- D-N-methyltyrosine
- EINECS 200-528-3
- Epinine hydrochloride
- Methyldopamine hydrochloride
- N-Methyldopamine hydrochloride
- N-methyl-D-tyrosine
- H-D-METYR-OH
- N-ME-D-TYROSINE
- H-D-METYR-OH HCL
- N-ME-D-TYR-OH HCL
- N-Methyl-D-tyrosine HCl
- N-METHYL-D-TYROSINE HYDROCHLORIDE
- N-ALPHA-METHYL-D-TYROSINE HYDROCHLORIDE
- (2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
- Methyl-D-tyrosine
- MFCD02094309
- CS-0448589
- 178357-84-1
- (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid
- SCHEMBL161943
- G80549
-
- MDL: MFCD06795790
- Inchi: 1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1
- InChI Key: AXDLCFOOGCNDST-SECBINFHSA-N
- SMILES: OC([C@@H](CC1C=CC(=CC=1)O)NC)=O
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (23 g/l) (25 º C),
D-Tyrosine,N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64180-0.25g |
Deoxyepinephrine hydrochloride |
178357-84-1 | 97% | 0.25g |
¥1809.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64180-0.5g |
Deoxyepinephrine hydrochloride |
178357-84-1 | 97% | 0.5g |
¥2709.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64180-1g |
Deoxyepinephrine hydrochloride |
178357-84-1 | 97% | 1g |
¥4209.0 | 2024-07-19 | |
| abcr | AB529662-250 mg |
N-Me-D-Tyr-OH, 98%; . |
178357-84-1 | 98% | 250MG |
€271.50 | 2023-04-17 | |
| abcr | AB529662-1 g |
N-Me-D-Tyr-OH, 98%; . |
178357-84-1 | 98% | 1g |
€727.00 | 2023-04-17 | |
| Alichem | A019120742-1g |
(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid |
178357-84-1 | 95% | 1g |
441.00 USD | 2021-06-16 | |
| Alichem | A019120742-5g |
(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid |
178357-84-1 | 95% | 5g |
1,404.00 USD | 2021-06-16 | |
| Cooke Chemical | MR7523313-1g |
N-Me-D-Tyr-OH.HCl |
178357-84-1 | 97% | 1g |
RMB 2853.60 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286419-250 mg |
N-Methyl-D-tyrosine hydrochloride, |
178357-84-1 | 250MG |
¥3,008.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-286419A-1 g |
N-Methyl-D-tyrosine hydrochloride, |
178357-84-1 | 1g |
¥9,025.00 | 2023-07-10 |
D-Tyrosine,N-methyl- Suppliers
D-Tyrosine,N-methyl- Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on D-Tyrosine,N-methyl-
Professional Introduction to Compound with CAS No. 178357-84-1 and Product Name: D-Tyrosine, N-methyl
Compound with the CAS number 178357-84-1 and the product name D-Tyrosine, N-methyl represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its specific molecular structure, has garnered considerable attention due to its potential applications in various biological and therapeutic contexts. The N-methyl modification of tyrosine introduces unique chemical properties that distinguish it from its unmodified counterpart, making it a subject of intense research interest.
The chemical structure of D-Tyrosine, N-methyl involves the substitution of a hydrogen atom on the tyrosine molecule with a methyl group, resulting in a chiral center that influences its interactions with biological systems. This modification enhances the compound's solubility and stability, which are critical factors in drug formulation and delivery. The stereochemistry of D-Tyrosine, as opposed to L-Tyrosine, further refines its pharmacological profile, making it particularly relevant in the development of enantiopure drugs.
Recent studies have highlighted the role of D-Tyrosine, N-methyl in modulating enzymatic pathways and neurotransmitter synthesis. Research indicates that this compound can serve as a precursor in the biosynthesis of certain neurotransmitters, which are essential for regulating mood, cognition, and stress responses. The N-methyl group contributes to its ability to interact with specific enzymes and receptors, thereby influencing physiological processes at a molecular level.
In the realm of drug development, D-Tyrosine, N-methyl has been explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier and influence neurotransmitter levels makes it a promising candidate for therapies targeting conditions such as depression, anxiety, and cognitive decline. Preliminary clinical trials have demonstrated encouraging results in animal models, suggesting that this compound may offer therapeutic benefits when administered appropriately.
The synthesis of D-Tyrosine, N-methyl involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as chiral resolution and catalytic hydrogenation are employed to achieve the desired molecular configuration. These synthetic processes are critical in ensuring that the final product meets stringent pharmaceutical standards, thereby guaranteeing its efficacy and safety in clinical applications.
Beyond its therapeutic applications, D-Tyrosine, N-methyl has been investigated for its role in biochemical research. Its unique properties make it a valuable tool for studying enzyme kinetics and metabolic pathways. Researchers utilize this compound to gain insights into how amino acid modifications impact biological function, which can lead to novel therapeutic strategies.
The future prospects of D-Tyrosine, N-methyl are vast and multifaceted. Ongoing research aims to uncover additional biological activities and optimize its pharmacokinetic properties. Collaborative efforts between chemists, biochemists, and pharmacologists are essential in translating laboratory findings into clinical applications. As our understanding of molecular mechanisms continues to evolve, compounds like D-Tyrosine, N-methyl will play an increasingly pivotal role in advancing medical science.
In conclusion,D-Tyrosine,N-methyl represents a significant contribution to the field of pharmaceutical chemistry. Its unique structure and biological activities make it a versatile compound with potential applications in drug development and biochemical research. As scientific knowledge progresses,D-Tyrosine,N-methyl is poised to play a crucial role in addressing complex medical challenges and improving patient outcomes.
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